molecular formula C7H2ClD4F B1144130 4-Fluorobenzyl-2,3,5,6-d4 chloride CAS No. 1219804-10-0

4-Fluorobenzyl-2,3,5,6-d4 chloride

Cat. No.: B1144130
CAS No.: 1219804-10-0
M. Wt: 148.5985903
InChI Key:
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Description

4-Fluorobenzyl-2,3,5,6-d4 Chloride, also known as α-Chloro-4-fluorotoluene or 1-Chloromethyl-4-fluorobenzene, is a labelled analogue of 4-Fluorobenzyl Chloride . It is a chemical intermediate used in the synthesis of various pharmaceutical and agricultural goods .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-fluorobenzylic alcohol with benzoyl chloride . The reaction takes place at 40°C for 24 hours .


Molecular Structure Analysis

The molecular formula of this compound is C7H2D4ClF . The InChI key is IZXWCDITFDNEBY-RHQRLBAQSA-N . The compound is soluble in Chloroform and Hexane .


Chemical Reactions Analysis

As a chemical intermediate, this compound can participate in various reactions. For instance, alcohols can react with a hydrogen halide to produce an alkyl halide and water .


Physical and Chemical Properties Analysis

This compound is a colorless oily matter . It has a molecular weight of 148.60 . It is soluble in Chloroform and Hexane . The compound should be stored at 2-8°C .

Safety and Hazards

4-Fluorobenzyl-2,3,5,6-d4 Chloride is classified as a corrosive and flammable liquid . It can cause severe skin burns and eye damage . It is also sensitive to moisture and can increase the flow of tears .

Properties

IUPAC Name

1-(chloromethyl)-2,3,5,6-tetradeuterio-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXWCDITFDNEBY-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CCl)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219804-10-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219804-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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